molecular formula C16H22BrNO2 B6147931 tert-butyl 7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate CAS No. 876518-64-8

tert-butyl 7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate

Cat. No. B6147931
CAS RN: 876518-64-8
M. Wt: 340.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “tert-butyl 7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate” is a complex organic molecule. It contains a benzazepine ring, which is a seven-membered cyclic structure with one nitrogen atom, and a bromomethyl group attached to the seventh carbon of the ring. The tert-butyl carboxylate group is likely attached to the third carbon of the ring .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through nucleophilic substitution reactions. For example, tert-butyl groups can be attached to molecules through reactions with tert-butyl bromide .


Chemical Reactions Analysis

The compound likely undergoes reactions typical of benzazepines, bromomethyl groups, and tert-butyl carboxylates. For instance, the bromomethyl group is a good leaving group and could be substituted by a nucleophile .

Safety and Hazards

While specific safety data for this compound isn’t available, compounds with similar functional groups can pose hazards. For example, bromomethyl compounds can be harmful if swallowed, cause skin and eye irritation, and may be harmful to aquatic life .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylic acid", "tert-butyl alcohol", "thionyl chloride", "sodium bicarbonate", "N-bromosuccinimide", "acetic acid", "diethyl ether", "magnesium", "ethyl bromide" ], "Reaction": [ "The first step involves the conversion of 2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylic acid to its corresponding acid chloride using thionyl chloride.", "The acid chloride is then reacted with tert-butyl alcohol in the presence of sodium bicarbonate to form the tert-butyl ester.", "The tert-butyl ester is then reacted with N-bromosuccinimide in acetic acid to form the corresponding bromide.", "The bromide is then reacted with magnesium in diethyl ether to form the Grignard reagent.", "The Grignard reagent is then reacted with ethyl bromide to form the desired product, tert-butyl 7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate." ] }

CAS RN

876518-64-8

Product Name

tert-butyl 7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate

Molecular Formula

C16H22BrNO2

Molecular Weight

340.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.